4-{(E)-hydroxy[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methyl}-N,N-dimethylbenzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the molecule allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one .
- 4-(2-furoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one . These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide.
Properties
Molecular Formula |
C22H24N2O6S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[(E)-hydroxy-[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H24N2O6S/c1-23(2)31(28,29)17-11-9-16(10-12-17)20(25)18-19(15-7-5-4-6-8-15)24(13-14-30-3)22(27)21(18)26/h4-12,19,25H,13-14H2,1-3H3/b20-18+ |
InChI Key |
HJVPSICUSZKHHW-CZIZESTLSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)/O |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)O |
Origin of Product |
United States |
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